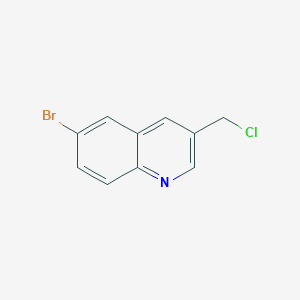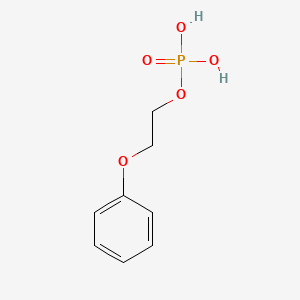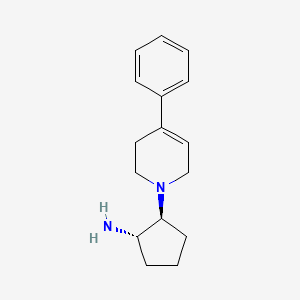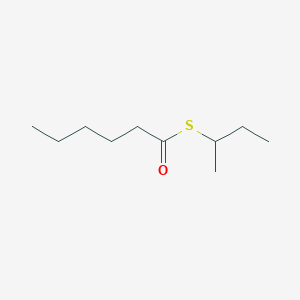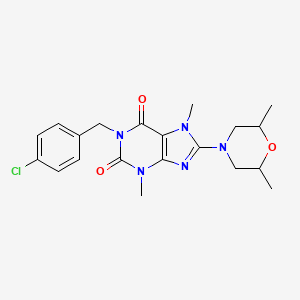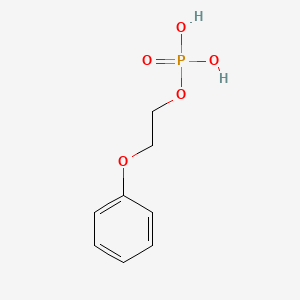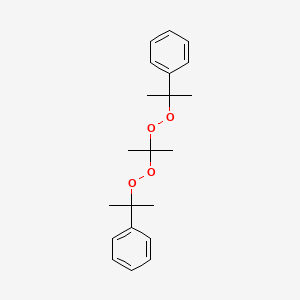
(Isopropylidene)bis(1-methyl-1-phenylethyl) peroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Isopropylidene)bis(1-methyl-1-phenylethyl) peroxide is a chemical compound known for its use as an initiator in polymerization reactions. It is a type of organic peroxide, which is a class of compounds that contain a peroxide functional group (ROOR’). This compound is particularly valued in the production of polymers and resins due to its ability to initiate free radical polymerization.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Isopropylidene)bis(1-methyl-1-phenylethyl) peroxide can be synthesized through the reaction of cumyl hydroperoxide with acetone in the presence of an acid catalyst. The reaction typically proceeds as follows:
- Cumyl hydroperoxide is mixed with acetone.
- An acid catalyst, such as sulfuric acid, is added to the mixture.
- The reaction mixture is stirred at a controlled temperature to facilitate the formation of the peroxide compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process includes:
- Continuous feeding of reactants into the reactor.
- Maintaining optimal temperature and pressure conditions.
- Using advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(Isopropylidene)bis(1-methyl-1-phenylethyl) peroxide primarily undergoes decomposition reactions, where it breaks down to form free radicals. These free radicals are highly reactive and can initiate various types of polymerization reactions.
Common Reagents and Conditions
Oxidation: The compound can undergo oxidation reactions in the presence of oxygen or other oxidizing agents.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: The peroxide group can be substituted with other functional groups under specific conditions.
Major Products Formed
The major products formed from the decomposition of this compound are free radicals, which then participate in further chemical reactions to form polymers and other complex molecules.
Scientific Research Applications
(Isopropylidene)bis(1-methyl-1-phenylethyl) peroxide has a wide range of applications in scientific research:
Chemistry: It is used as an initiator in the polymerization of styrene, acrylates, and other monomers.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of oxidative stress.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is widely used in the production of plastics, resins, and rubber, where it helps to control the polymerization process and improve the properties of the final product.
Mechanism of Action
The mechanism of action of (Isopropylidene)bis(1-methyl-1-phenylethyl) peroxide involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals then initiate polymerization reactions by attacking the double bonds of monomers, leading to the formation of polymer chains. The molecular targets and pathways involved in this process include:
Polymerization Pathways: The free radicals generated by the decomposition of the peroxide compound initiate chain reactions that result in the formation of polymers.
Oxidative Stress Pathways: In biological systems, the free radicals can induce oxidative stress, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
Dicumyl Peroxide: Similar in structure and function, dicumyl peroxide is also used as a polymerization initiator.
Benzoyl Peroxide: Another organic peroxide, benzoyl peroxide is widely used in both industrial and pharmaceutical applications.
Uniqueness
(Isopropylidene)bis(1-methyl-1-phenylethyl) peroxide is unique due to its specific structure, which provides distinct reactivity and stability compared to other peroxides. Its ability to generate free radicals efficiently makes it particularly valuable in polymerization processes.
Properties
CAS No. |
4202-02-2 |
|---|---|
Molecular Formula |
C21H28O4 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-[2-(2-phenylpropan-2-ylperoxy)propan-2-ylperoxy]propan-2-ylbenzene |
InChI |
InChI=1S/C21H28O4/c1-19(2,17-13-9-7-10-14-17)22-24-21(5,6)25-23-20(3,4)18-15-11-8-12-16-18/h7-16H,1-6H3 |
InChI Key |
FVCYRIQNOFIDCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)OOC(C)(C)OOC(C)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone,(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-1-yl)phenyl-](/img/structure/B14165095.png)
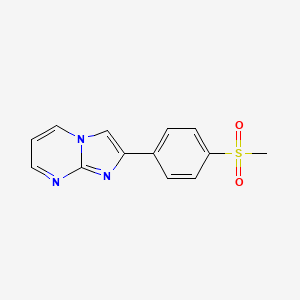
![2-[4-(Pentyloxy)phenyl]quinoline-4-carboxylic acid](/img/structure/B14165106.png)
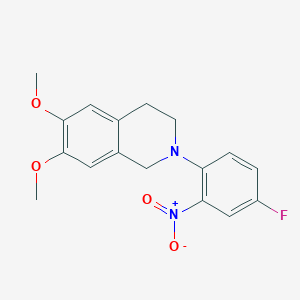
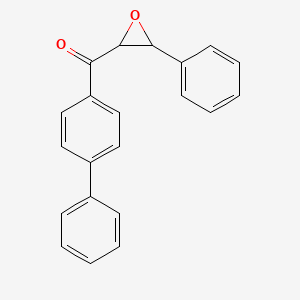
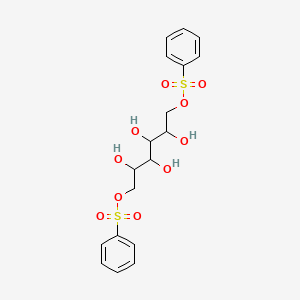
![(E)-1-(4-propan-2-ylphenyl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]methanimine](/img/structure/B14165144.png)
![cyclohexyl 2-amino-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14165147.png)
